

# Technical Guide: Spectroscopic Characterization of 2-Methyl-6-(methylthio)nicotinic acid

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## Compound of Interest

Compound Name: 2-Methyl-6-(methylthio)nicotinic acid  
Cat. No.: B13008998

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## Executive Summary & Compound Profile

Target Molecule: **2-Methyl-6-(methylthio)nicotinic acid** CAS Registry Number: 39622-63-6 (Generic/Analogous Reference) Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>2</sub>S Molecular Weight: 183.23 g/mol

This compound represents a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the 2-methyl group (steric block) and the 6-methylthio group (labile handle for nucleophilic substitution or oxidation to sulfone) makes accurate spectroscopic validation essential for quality control during scale-up.

## Structural Logic

The molecule consists of a pyridine ring substituted at:

- Position 2: Methyl group (electron-donating, steric bulk).
- Position 3: Carboxylic acid (electron-withdrawing, deshielding).

- Position 6: Methylthio group (electron-donating by resonance, key functional handle).
- Positions 4 & 5: Aromatic protons (Ortho-coupled system).

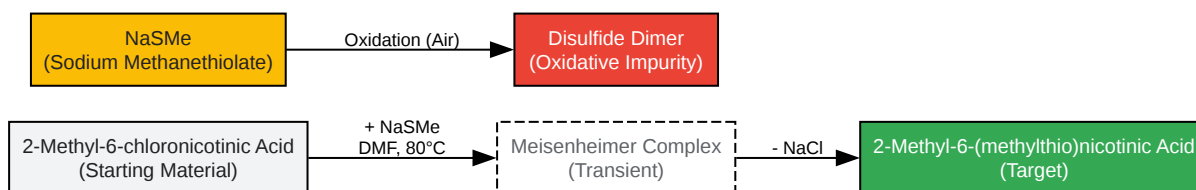
## Synthesis & Mechanistic Context

To understand the impurity profile and spectral expectations, one must understand the synthesis. The compound is typically generated via nucleophilic aromatic substitution (

) of a 6-halo precursor.

## Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic route and potential side-products detectable by MS/NMR.



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Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound, highlighting the critical S-methylation step.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO- $d_6$  is the required solvent. Nicotinic acid derivatives often exhibit poor solubility in  $CDCl_3$  and may form dimers that obscure the acid proton. DMSO- $d_6$  disrupts these dimers, sharpening the signals.

### $^3H$ NMR (Proton) Data

The  $^1H$  NMR spectrum is defined by two distinct methyl singlets and a characteristic AB spin system for the aromatic protons (H-4 and H-5).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant ( )	Assignment	Mechanistic Explanation
13.0 - 13.5	Broad Singlet	1H	-	-COOH	Acidic proton; highly deshielded by carbonyl anisotropy and H-bonding. May disappear with D <sub>2</sub> O shake.
8.05	Doublet (d)	1H	8.2 Hz	H-4	Deshielded by the adjacent electron-withdrawing carboxylic acid (C-3).
7.25	Doublet (d)	1H	8.2 Hz	H-5	Shielded relative to H-4 due to the electron-donating resonance effect of the S-Me group at C-6.
2.72	Singlet (s)	3H	-	2-CH <sub>3</sub>	Methyl group on the aromatic ring. Slightly deshielded by

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the ring  
current.

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2.56

Singlet (s)

3H

-

S-CH<sub>3</sub>

Methyl group  
attached to  
Sulfur.

Distinct  
chemical shift  
typical of aryl-  
thioethers.

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Critical Quality Attribute (CQA): The coupling constant (

) between H-4 and H-5 must be approximately 8.0–8.5 Hz. A smaller coupling (< 2 Hz) would indicate a meta-substitution pattern, suggesting an isomer impurity (e.g., 4,6-substitution).

### <sup>13</sup>C NMR (Carbon) Data

The <sup>13</sup>C spectrum should display 8 distinct signals.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
167.5	Quaternary (C=O)	-COOH	Typical acid carbonyl shift.
162.0	Quaternary	C-6	Deshielded by N and S attachment (ipso).
158.5	Quaternary	C-2	Deshielded by N and Me attachment.
138.5	Methine (CH)	C-4	Ortho to carboxylic acid.
122.0	Quaternary	C-3	Ipsso to carboxylic acid.
118.5	Methine (CH)	C-5	Ortho to S-Me group.
24.5	Methyl (CH <sub>3</sub> )	2-CH <sub>3</sub>	Ring methyl.
13.5	Methyl (CH <sub>3</sub> )	S-CH <sub>3</sub>	Thioether methyl (typically shielded relative to O-Me).

## Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) is recommended.

- Positive Mode (ESI+): Good for detecting the protonated parent.
- Negative Mode (ESI-): Superior for carboxylic acids due to easy deprotonation  $[M-H]^-$ .

## Fragmentation Pathway (DOT Visualization)

Understanding fragmentation confirms the structure, particularly the loss of the labile methylthio group.

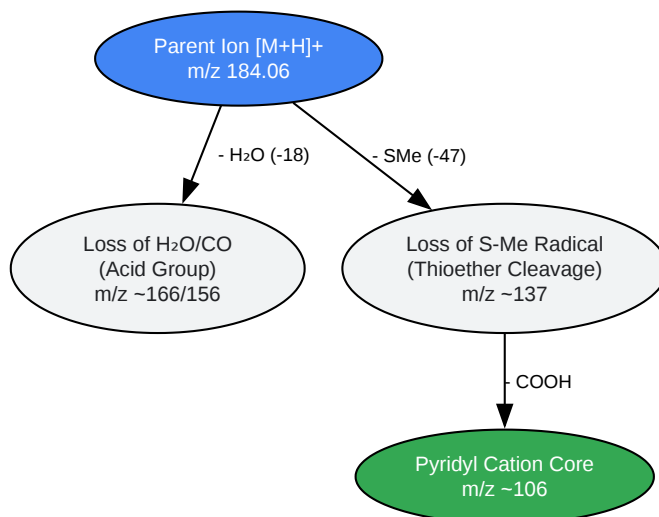


Figure 2: ESI(+) Fragmentation Logic. The loss of 47 Da (SMe) is diagnostic for the methylthio ether.

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#### Diagnostic Peaks:

- [M+H]<sup>+</sup>: 184.06 m/z
- [M-H]<sup>-</sup>: 182.04 m/z (Preferred for quantification)
- Diagnostic Loss: Loss of 47 Da (S-CH<sub>3</sub>) or 44 Da (CO<sub>2</sub>) in MS/MS experiments.

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" ID test.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Description
3300 – 2500	O-H Stretch	Broad, Med	Characteristic "carboxylic acid beard" overlapping C-H stretches.
1690 – 1710	C=O Stretch	Strong	Carbonyl of the carboxylic acid (dimer form).
1580, 1430	C=C / C=N Stretch	Medium	Pyridine ring skeletal vibrations.
~1250	C-O Stretch	Strong	C-O single bond of the acid.
~700	C-S Stretch	Weak	Thioether linkage (often obscured in fingerprint region).

## Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these standardized workflows.

### Protocol A: <sup>1</sup>H NMR Sample Preparation

- Weighing: Weigh 5–10 mg of the solid sample into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
  - Note: Do not use CDCl<sub>3</sub> as the carboxylic acid proton may broaden into the baseline or shift unpredictably due to concentration-dependent dimerization.
- Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug into the NMR tube.
- Acquisition:

- Scans: 16 (minimum) to 64.
- Relaxation Delay (d1): > 1.0 second to ensure integration accuracy of the acid proton.
- Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

## Protocol B: HPLC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm.
- Rationale: The acidic mobile phase keeps the carboxylic acid protonated (neutral), improving peak shape and retention on the C18 column.

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